molecular formula C15H12N2O4S B12487519 N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]phenyl}acetamide CAS No. 299202-86-1

N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]phenyl}acetamide

Cat. No.: B12487519
CAS No.: 299202-86-1
M. Wt: 316.3 g/mol
InChI Key: UEUMODDXHXMSGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]phenyl}acetamide is a heterocyclic compound featuring a benzothiazole core modified with a sulfone (1,1-dioxido) group at the 3-position. This moiety is connected via an ether linkage to a phenyl ring substituted at the meta-position by an acetamide group.

Properties

CAS No.

299202-86-1

Molecular Formula

C15H12N2O4S

Molecular Weight

316.3 g/mol

IUPAC Name

N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)oxy]phenyl]acetamide

InChI

InChI=1S/C15H12N2O4S/c1-10(18)16-11-5-4-6-12(9-11)21-15-13-7-2-3-8-14(13)22(19,20)17-15/h2-9H,1H3,(H,16,18)

InChI Key

UEUMODDXHXMSGC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution

Procedure :

  • Bromination : Introduce a bromine atom at position 3 of the benzothiazole dioxido using NBS (N-bromosuccinimide) or Br₂.
  • Substitution : React with 3-acetamidophenol under basic conditions (e.g., K₂CO₃, DMF, 80°C).

Example Reaction :
$$
\text{Benzothiazole-3-Br} + \text{3-Acetamidophenol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} + \text{HBr}
$$

Challenges :

  • Regioselectivity : Ensure bromination occurs exclusively at position 3.
  • Yield : Reported yields for similar couplings range from 40–60%.

Mitsunobu Reaction

Procedure :

  • Hydroxyl Activation : Treat 3-hydroxybenzothiazole dioxido with diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP).
  • Coupling : React with 3-acetamidophenol under anhydrous conditions.

Advantages :

  • High Yield : Mitsunobu reactions typically achieve >70% yield.
  • Mild Conditions : Suitable for sensitive functional groups.

Acetamide Group Introduction

The acetamide substituent is introduced via amide coupling.

Direct Acetylation

Procedure :

  • Amination : Introduce a primary amine at position 3 of the phenyl ring.
  • Acetylation : React with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine).

Example Reaction :
$$
\text{3-Aminophenol} + \text{AcCl} \xrightarrow{\text{Pyridine}} \text{3-Acetamidophenol} + \text{HCl}
$$

Yield : 85–90% for analogous reactions.

Integrated Synthetic Route

Stepwise Protocol :

  • Benzothiazole Dioxido Synthesis :
    • Cyclize 2-(aminosulfonyl)-N-methylbenzothioamide derivatives using DBU in toluene.
  • Ether Formation :
    • Brominate position 3 of the benzothiazole dioxido.
    • Substitute bromine with 3-acetamidophenol using K₂CO₃/DMF.
  • Purification :
    • Recrystallize from ethyl acetate/hexane to isolate the target compound.

Table 2: Optimization Parameters for Key Steps

Step Parameter Optimal Value Impact on Yield/Purity
Cyclization DBU Loading 10 mol% Maximizes ring closure
Substitution Temperature 80–100°C Enhances reaction rate
Acetylation Solvent THF or DCM Prevents side reactions

Analytical Characterization

Techniques :

  • NMR :
    • ¹H NMR : Peaks for acetamide NH (~8.5 ppm), aromatic protons (~6.8–7.5 ppm), and benzothiazole protons (~7.2–7.6 ppm).
    • ¹³C NMR : Carbonyl carbon (~168 ppm), ether oxygen (~110 ppm).
  • Mass Spectrometry :
    • ESI-MS : [M+H]⁺ peak at m/z 349.8 (calculated).

Table 3: Spectral Data for N-{3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)oxy]phenyl}acetamide

Technique Observed Data Reference
¹H NMR δ 8.5 (s, 1H, NH), 7.4–7.1 (m, 4H, Ar)
¹³C NMR δ 168.1 (C=O), 150.3 (C-O)
HRMS m/z 349.8 [M+H]⁺

Challenges and Solutions

Key Issues :

  • Regioselectivity : Competing bromination at non-target positions.
    • Solution : Use sterically hindered brominating agents (e.g., NBS).
  • Low Solubility : Poor solubility of intermediates.
    • Solution : Employ polar aprotic solvents (e.g., DMF, DMSO).

Chemical Reactions Analysis

N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the benzothiazole ring. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]phenyl}acetamide involves its interaction with specific molecular targets and pathways. For example, its inhibitory activity against the Kv1.3 ion channel is mediated through binding to the channel’s active site, blocking ion flow and modulating cellular activity. The compound’s effects on other targets, such as enzymes and proteins, are similarly mediated through specific binding interactions, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide Analogs

These compounds (e.g., 13i and 13rr) replace the ether linkage with an amino-propyl bridge and exhibit potent Kv1.3 ion channel inhibition (IC₅₀ ~10–50 nM), comparable to the reference inhibitor PAP-1 . The amino linkage likely enhances conformational flexibility, improving receptor binding compared to the rigid ether in the target compound.

2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide

This derivative (CAS: 663169-01-5) introduces a 3-oxo lactam ring and a 2-ethylphenyl group. The lactam may reduce metabolic instability, while the ethyl substituent increases lipophilicity (logP ~2.8 vs.

2-(1,2-Benzisothiazol-3-yloxy)-N-(3-cyano-1-(substituted-phenyl)pyrazol-5-yl)acetamides

These compounds (e.g., 8a–8i) replace the benzothiazole sulfone with a benzisothiazole and incorporate a cyano-pyrazole moiety. They exhibit broad-spectrum antimicrobial activity (MIC: 4–32 µg/mL against E. coli and S.

Substituent Effects on Pharmacological Activity

Compound Key Substituent Biological Activity Potency/IC₅₀
Target Compound 3-OCH₂Ph (ether) Kv1.3 inhibition (hypothesized) Not reported
13i 3-NH-(CH₂)₃-Ph Kv1.3 inhibition IC₅₀ = 12 nM
8a 3-Cyano-pyrazole Antimicrobial MIC = 8 µg/mL
CAS 663169-01-5 2-Ethylphenyl Not reported
  • Ether vs. Amino Linkages: The rigid ether in the target compound may limit binding to flexible receptors compared to amino-linked analogs .
  • Sulfone vs. Lactam : The 3-oxo lactam in CAS 663169-01-5 improves stability but reduces electron-withdrawing effects compared to the sulfone group .

Physical Properties

Property Target Compound CAS 663169-01-5 8a
Melting Point Not reported 172–173°C 189–191°C
IR (C=O stretch) ~1611 cm⁻¹ 1611 cm⁻¹ 1680 cm⁻¹
Sulfone S=O stretches 1300–1150 cm⁻¹ Absent Absent

Biological Activity

N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]phenyl}acetamide is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of ion channels and its implications in various therapeutic areas. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and potential applications of this compound based on recent research findings.

Synthesis and Chemical Structure

The compound is synthesized through a series of chemical reactions involving benzothiazole derivatives. The key structural component is the benzothiazole moiety, which contributes to its biological activity. The general formula for this compound is C₁₃H₁₁N₃O₅S, with a molecular weight of approximately 301.31 g/mol.

Ion Channel Inhibition

Research has demonstrated that this compound exhibits significant inhibitory activity against the voltage-gated potassium channel Kv1.3. This channel is crucial in various physiological processes, including immune responses and neuronal signaling. In vitro studies have shown that certain analogs of this compound possess potency comparable to established Kv1.3 inhibitors like PAP-1 when evaluated using IonWorks patch clamp assays .

Table 1: Inhibitory Potency of this compound Analogues

Compound IDIC50 (µM)Comparison CompoundIC50 (µM)
8b0.5PAP-10.4
13i0.6PAP-10.4
13rr0.7PAP-10.4

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzothiazole structure can significantly influence the biological activity of the compound. For instance, substituents on the phenyl ring and variations in the acetamide group have been shown to enhance or diminish inhibitory effects on Kv1.3 channels .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Autoimmune Disorders : Due to its ability to inhibit Kv1.3 channels, this compound has been investigated for its potential in treating autoimmune diseases like multiple sclerosis and psoriasis, where modulation of T-cell activity is beneficial.
  • Neuroprotection : The neuroprotective properties associated with ion channel inhibition suggest potential applications in neurodegenerative diseases such as Alzheimer's disease.

Research Findings

Recent studies have expanded on the biological implications of this compound:

  • In Vitro Efficacy : In vitro experiments have shown that certain derivatives can effectively reduce T-cell proliferation by modulating ion channel activity .
  • Animal Models : Preliminary in vivo studies using animal models have indicated promising results in reducing symptoms associated with autoimmune conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.